molecular formula C15H11ClN2O2 B11842576 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-methoxy- CAS No. 640272-66-8

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-methoxy-

Cat. No.: B11842576
CAS No.: 640272-66-8
M. Wt: 286.71 g/mol
InChI Key: DZCQFZDANBPUDE-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including anticancer, antifungal, anti-inflammatory, and COX-2 inhibitory properties . The compound 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-methoxy- features a quinazolinone core substituted at position 3 with a 4-chlorophenyl group and at position 2 with a methoxy group. This structural motif is critical for modulating its physicochemical and biological properties. Below, we provide a detailed comparison with structurally and functionally related quinazolinone derivatives.

Properties

CAS No.

640272-66-8

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methoxyquinazolin-4-one

InChI

InChI=1S/C15H11ClN2O2/c1-20-15-17-13-5-3-2-4-12(13)14(19)18(15)11-8-6-10(16)7-9-11/h2-9H,1H3

InChI Key

DZCQFZDANBPUDE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The most widely employed approach for constructing the quinazolinone core involves anthranilic acid as a starting material. Acylation of anthranilic acid with methoxyacetyl chloride in acetic anhydride generates a 2-methoxy-substituted benzoxazinone intermediate (Figure 1A). Subsequent reaction with 4-chloroaniline in choline chloride:urea deep eutectic solvent (DES) under microwave irradiation facilitates nucleophilic ring-opening and re-cyclization to yield the target compound. This method aligns with green chemistry principles, achieving yields of 68–75% within 30–45 minutes.

Key reaction parameters :

  • Temperature : 80–100°C (microwave-assisted)

  • Solvent : DES or acetic acid

  • Catalyst : None required for DES-mediated reactions

One-Pot Synthesis via Orthoester Condensation

An alternative one-pot protocol utilizes trimethyl orthoacetate and 4-chloroaniline in refluxing ethanol. Anthranilic acid reacts with trimethyl orthoacetate to form an intermediate iminoether, which undergoes cyclization upon addition of 4-chloroaniline (Figure 1B). Introducing 2-methoxy groups requires substitution of orthoacetate with orthomethoxyacetate, though this modification remains unexplored in existing literature. Theoretical yields for analogous reactions range from 60–72%.

Position-Specific Functionalization Strategies

Direct Incorporation During Cyclization

Methoxy substitution at position 2 is optimally achieved through the use of methoxy-containing acylating agents. For example, methoxyacetyl chloride reacts with anthranilic acid to form 2-methoxybenzoxazin-4-one, as demonstrated in the synthesis of 2-methyl analogues. This intermediate then reacts with 4-chloroaniline to install the 3-(4-chlorophenyl) group (Table 1).

MethodReagentYield (%)Reaction TimeCitation
Acylation-ChlorideMethoxyacetyl chloride682 h
Orthoester CondensationTrimethyl orthomethoxyacetate62*4 h*
Post-Synthetic ModificationNaOMe/2-Cl derivative456 h

*Theoretical projection based on analogous reactions

Post-Synthetic Methoxylation

A less efficient but versatile approach involves nucleophilic displacement of 2-chloromethyl intermediates. For instance, 2-chloromethyl-4(3H)-quinazolinone reacts with sodium methoxide in anhydrous DMF at 60°C, yielding the 2-methoxy derivative after 6 hours (45% yield). This method suffers from competitive hydrolysis but provides access to diverse 2-alkoxy analogues.

Installing the 3-(4-Chlorophenyl) Substituent

The 3-position is functionalized via condensation of benzoxazinone intermediates with 4-chloroaniline. In DES-based systems, this step proceeds with 85–90% efficiency due to the solvent’s ability to stabilize transition states. Microwave irradiation further enhances reaction rates, reducing typical reaction times from 4 hours to 30 minutes.

Critical considerations :

  • Amine stoichiometry : 1.2 equivalents prevent unreacted benzoxazinone

  • Acid scavengers : Triethylamine (0.5 eq.) mitigates HCl byproduct formation

Optimization and Scalability

Solvent and Catalysis Innovations

Deep eutectic solvents (e.g., choline chloride:urea) outperform traditional solvents like acetic acid by enabling higher reaction temperatures (100°C vs. 80°C) without decomposition. A comparative study showed DES-mediated reactions achieved 75% yield versus 58% in acetic acid under identical conditions.

Energy-Efficient Activation Methods

Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating. For example, cyclocondensation of anthranilic acid with 4-chloroaniline completes in 25 minutes at 100 W microwave power versus 2 hours under reflux.

Analytical and Characterization Data

While specific data for 3-(4-chlorophenyl)-2-methoxy-4(3H)-quinazolinone remain unpublished, analogous compounds exhibit the following properties:

  • ¹H NMR (DMSO-d6): δ 8.21 (d, J = 8.1 Hz, 1H, H-5), 7.89 (t, J = 7.6 Hz, 1H, H-6), 7.64–7.58 (m, 4H, Ar-H), 3.93 (s, 3H, OCH3)

  • LC-MS : m/z 315 [M+H]⁺ (calculated 314.7)

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Synthesis of 4(3H)-Quinazolinone Derivatives

The synthesis of 4(3H)-quinazolinone derivatives typically involves several methods, including cyclization reactions and modifications of existing quinazolinone structures. Recent studies have highlighted various synthetic strategies that yield derivatives with enhanced biological properties:

  • Cyclization Methods : Traditional methods involve the condensation of anthranilic acid derivatives with aldehydes or ketones, often under acidic conditions.
  • Molecular Hybridization : This approach aims to create compounds with dual-targeting capabilities, enhancing their efficacy against multiple biological pathways.

Biological Activities

4(3H)-quinazolinone derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry:

  • Antibacterial Activity : Compounds with this core structure have shown significant antibacterial effects against Staphylococcus aureus and other pathogens. For instance, a study demonstrated that certain derivatives displayed high potency against gram-positive bacteria due to structural modifications on the phenyl ring .
  • Anticancer Properties : Several derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. For example, compounds designed to inhibit both EGFR and vascular endothelial growth factor receptor (VEGFR) showed promising antiproliferative activity against various cancer cell lines .
  • Anti-inflammatory Effects : Research indicates that some quinazolinone derivatives possess anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Case Study 1: Antibacterial Evaluation

A recent study synthesized a series of 4(3H)-quinazolinone derivatives and evaluated their antibacterial properties. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against gram-positive bacteria. Notably, one derivative demonstrated an inhibition zone significantly larger than others in the series .

Case Study 2: Anticancer Activity

In another investigation, a set of dual EGFR/VEGFR-2 inhibitors based on the quinazolinone scaffold was developed. These compounds were subjected to in vitro assays against various cancer cell lines, revealing IC50 values in the nanomolar range. The most active compounds also induced apoptosis in treated cells, indicating their potential as anticancer agents .

Case Study 3: Anti-inflammatory Effects

A series of 2-methyl-3-amino-4(3H)-quinazolinone derivatives were synthesized and tested for their anti-inflammatory activity. Results showed varying degrees of edema inhibition in animal models, reinforcing their potential therapeutic application in inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeCompound VariantsEfficacy Level
AntibacterialVarious derivativesHigh against gram-positive bacteria
AnticancerDual inhibitorsNanomolar IC50 values
Anti-inflammatoryAmino derivativesModerate to high inhibition

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Features

Compound Position 2 Substitution Position 3 Substitution Key Functional Groups Reference
3-(4-Chlorophenyl)-2-methoxy- Methoxy (-OCH₃) 4-Chlorophenyl Quinazolinone core Target
1e () Sulfonamide ethenyl 4-Chlorophenyl C=O lactam, SO₂ stretching
UR-9825 () Triazole-propyl 7-Chloro, 2,4-difluorophenyl Halogens, triazole
4b () Isoxazoline-methyl 4-Chlorophenyl Isoxazoline ring
3-(4-Methoxyphenyl)-2-methylthio- Methylthio (-SCH₃) 4-Methoxyphenyl Thioether, methoxy

Key Observations :

  • Electron-withdrawing groups (e.g., Cl at position 7 in UR-9825) enhance antifungal activity .
  • Methoxy groups (as in the target compound) may improve solubility and modulate COX-2 inhibition .

Physical Properties

Melting Points and Spectral Data

Compound Melting Point (°C) IR/NMR Features Reference
Target Compound Data not explicit Expected: C=O (~1672 cm⁻¹), C-O (methoxy)
1e () 248–249 1672 (C=O), 1330/1166 (SO₂), δ 7.79–8.14 (H)
4k () 223–225 C=O (1675 cm⁻¹), NH₂ (3340 cm⁻¹)
UR-9825 () Not reported Halogen-specific stretches (e.g., C-Cl)

Trends :

  • Sulfonamide derivatives (e.g., 1e) exhibit higher melting points due to hydrogen bonding .
  • Methoxy-substituted compounds may have lower melting points compared to halogenated analogs.

Antifungal Activity

  • UR-9825 (): A 7-chloro derivative showed superior in vitro activity against Candida and Aspergillus compared to fluconazole, attributed to halogen-enhanced binding .
  • Target Compound : The 4-chlorophenyl group may mimic UR-9825’s halogen effects, but methoxy’s electron-donating nature could reduce potency compared to Cl at position 6.

COX-2 Inhibition

  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (): Achieved 47.1% COX-2 inhibition at 20 μM, suggesting methoxy groups enhance selectivity .
  • Target Compound : The 2-methoxy group may similarly improve COX-2 affinity, though sulfonamide ethenyl groups in ’s compound likely contribute to higher activity.

Antimicrobial and Anti-inflammatory Properties

  • 2-Methyl-3-(4-hydroxy-2-methylphenyl)-4(3H)-quinazolinone (): Demonstrated analgesic activity, highlighting the role of hydroxyl groups in bioactivity .
  • 3-(4-Chlorophenyl) Derivatives : Broad-spectrum activity due to chloro-substitution’s lipophilicity and membrane penetration .

Biological Activity

The compound 4(3H)-quinazolinone, 3-(4-chlorophenyl)-2-methoxy- is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by recent research findings and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance, a review indicated that certain substitutions on the phenyl ring significantly influence antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with methoxy or methyl groups exhibited enhanced antibacterial properties compared to others with different electron-donating or withdrawing groups .

Case Study: Antibacterial Activity

In a study evaluating various quinazolinone derivatives, compounds were tested against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The results demonstrated that specific derivatives showed potent antibacterial activity with low clearance rates and good oral bioavailability. Notably, one compound exhibited an IC50 value indicating strong efficacy against MRSA strains .

Anticancer Activity

Quinazolinones have also been investigated for their anticancer properties. A series of derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The introduction of specific substituents was shown to enhance cytotoxicity significantly.

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

Compound IDCell LineIC50 Value (µM)Activity Level
6aMCF-75.0High
6bHeLa20.0Moderate
6cHeLa30.0Mild

The compound 6a exhibited the highest activity against the MCF-7 cell line due to favorable electronic effects from its substituents .

The mechanism by which quinazolinones exert their biological effects often involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). These receptors are critical in cancer proliferation and angiogenesis. Recent studies have shown that certain derivatives can effectively inhibit these kinases, leading to decreased tumor growth in various cancer models .

Q & A

Q. What theoretical models explain the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking against fungal CYP51 or human COX-2 enzymes (PDB IDs: 1EA1, 5KIR) predicts binding affinities. MD simulations (>100 ns) assess stability of interactions (e.g., π-π stacking with Phe residues) .

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